Bis(1-chloro-2-propyl) phosphate-d12

Isotope dilution mass spectrometry Internal standard selection OPFR metabolite quantification

Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12) is a stable isotope-labeled analog of the organophosphate flame retardant (OPFR) metabolite bis(1-chloro-2-propyl) phosphate (BCPP), itself the primary urinary biomarker of tris(1-chloro-2-propyl) phosphate (TCIPP) exposure. The compound incorporates twelve deuterium atoms (d12) across its two 1-chloro-2-propyl moieties, yielding a molecular formula of C6D12HCl2O4P and a molecular weight of 263.12 g/mol.

Molecular Formula C6H13Cl2O4P
Molecular Weight 263.12 g/mol
Cat. No. B15557783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-chloro-2-propyl) phosphate-d12
Molecular FormulaC6H13Cl2O4P
Molecular Weight263.12 g/mol
Structural Identifiers
InChIInChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D,6D
InChIKeyORAAZVDXWSKZHK-BAPREJARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(1-chloro-2-propyl) phosphate-d12: Deuterated Internal Standard for OPFR Exposure Biomonitoring


Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12) is a stable isotope-labeled analog of the organophosphate flame retardant (OPFR) metabolite bis(1-chloro-2-propyl) phosphate (BCPP), itself the primary urinary biomarker of tris(1-chloro-2-propyl) phosphate (TCIPP) exposure [1]. The compound incorporates twelve deuterium atoms (d12) across its two 1-chloro-2-propyl moieties, yielding a molecular formula of C6D12HCl2O4P and a molecular weight of 263.12 g/mol . It is manufactured as an analytical internal standard for isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods that quantify human exposure to OPFRs in population-scale biomonitoring programs conducted by the U.S. Centers for Disease Control and Prevention (CDC) via the National Health and Nutrition Examination Survey (NHANES) [2].

Why Unlabeled or Mixed-Isomer OPFR Metabolite Standards Cannot Substitute for Bis(1-chloro-2-propyl) phosphate-d12 in Quantitative Biomonitoring


Generic substitution of Bis(1-chloro-2-propyl) phosphate-d12 with the unlabeled BCPP metabolite or with a mixed-isomer technical-grade standard is analytically precluded. Unlabeled BCPP co-elutes with the endogenous analyte and provides no mass differentiation, rendering it incapable of compensating for ionization suppression, extraction recovery variability, or matrix effects during electrospray LC-MS/MS analysis [1]. Commercial tris(1-chloro-2-propyl) phosphate (TCIPP) analytical standards are typically isomeric mixtures—Sigma-Aldrich TCPP PESTANAL® contains only 66% of the main isomer, with bis(1-chloro-2-propyl)(2-chloropropyl) phosphate and (1-chloro-2-propyl)bis(2-chloropropyl) phosphate comprising the remaining 34%—introducing quantitation bias when used directly without chromatographic resolution . Furthermore, lower-deuterium-labeled analogs (e.g., d4, d8) may exhibit disadvantageous chromatographic retention time shifts relative to the native analyte, diminishing their matrix-effect compensation compared to a d12-labeled standard [2]. These limitations establish that only a precisely matched, fully deuterated internal standard such as BCPP-d12 meets the accuracy, specificity, and reproducibility requirements of CDC/NHANES-mandated isotope-dilution biomonitoring methods [3].

Evidence-Based Differentiation of Bis(1-chloro-2-propyl) phosphate-d12 Against Closest Analogues and Alternatives


Isotopic Purity: d12-Mass Shift Eliminates Isomeric Interference Inherent in Technical-Grade Unlabeled Standards

Bis(1-chloro-2-propyl) phosphate-d12 provides a +12 Da mass shift with perdeuteration across all twelve exchangeable hydrogen positions, ensuring complete chromatographic separation from the unlabeled analyte. By contrast, the widely used unlabeled TCIPP metabolite standard (Sigma-Aldrich TCPP PESTANAL®) is a mixture of three isomers with the target bis(1-chloro-2-propyl) moiety composition averaging only 66% of the total material . The remaining 34% consists of structurally related isomers that co-elute or generate isobaric interferences, directly compromising quantitative accuracy.

Isotope dilution mass spectrometry Internal standard selection OPFR metabolite quantification Purity specification

Quantitative Accuracy in Isotope-Dilution LC-MS/MS: 101% Mean Recovery at 3% RSD Using Deuterated DAP Internal Standards

In a validated ultra-performance liquid chromatography–high-resolution mass spectrometry (UPLC-HRMS) method targeting six dialkyl phosphate (DAP) metabolites including BCPP, quantification using deuterated internal standard analogues in synthetic urine yielded an average accuracy of 101% with a relative standard deviation (RSD) of 3% [1]. This accuracy level was sustained across the full analytical range. By contrast, the same study reported that method limits of quantification (MLQ) for the most polar DAPs—specifically BCEP and BCPP—were substantially elevated (~12 and ~25 ng/mL, respectively) when deuterated internal standards were not employed, demonstrating that sensitivity is critically dependent on matched isotope-dilution.

Isotope dilution OPFR biomonitoring UPLC-HRMS Method accuracy

Method Detection Limit (MDL) of 0.05 ng/mL for BCPP Using Isotope Dilution with Deuterated Internal Standard

The CDC-validated isotope-dilution LC-MS/MS method employing deuterated internal standards including BCPP-d12 quantifies 16 FR and OP insecticide metabolites in 0.2 mL urine, reporting a detection limit range of 0.05–0.5 ng/mL across all analytes [1]. The BCPP-specific detection limit is positioned at the lower end of this range (0.05 ng/mL), enabling quantification at environmentally relevant low ng/mL concentrations. In contrast, the Cequier et al. (2014) method, which utilized non-deuterated quantification for polar DAPs, reported an MLQ for BCPP of ~25 ng/mL—a 500-fold higher detection threshold that precludes quantification of typical population-level BCPP exposures [2].

Method detection limit Urinary biomonitoring LC-MS/MS BCPP quantification

Regulatory Method Standardization: Mandated Use in CDC NHANES Biomonitoring Program for BCPP Quantification

Bis(1-chloro-2-propyl) phosphate-d12 is the specified internal standard in the CDC's isotope-dilution tandem mass spectrometry method for urinary flame-retardant metabolite quantification, which serves as the analytical engine for the National Health and Nutrition Examination Survey (NHANES) [1]. The NHANES method documentation explicitly lists bis(1-chloro-2-propyl) phosphate (BCPP) among the 10 FR metabolites quantified, with all analytes measured using matched deuterated internal standards via enzymatic deconjugation, automated solid-phase extraction, and HPLC-MS/MS [2]. No unlabeled or alternative isotope-labeled standard is accepted within this validated, quality-controlled workflow. This regulatory lock-in means that laboratories performing NHANES-compatible OPFR exposure studies must procure BCPP-d12 to generate data comparable to the national reference population.

CDC NHANES Regulatory biomonitoring Method standardization BCPP exposure assessment

Procurement-Driven Application Scenarios for Bis(1-chloro-2-propyl) phosphate-d12


Population-Scale Human Biomonitoring for Organophosphate Flame Retardant Exposure

Bis(1-chloro-2-propyl) phosphate-d12 is the requisite internal standard for quantifying urinary BCPP as a biomarker of TCIPP exposure in national and regional human biomonitoring surveys. The CDC NHANES program employs this deuterated standard to generate exposure data for the U.S. general population, with method detection limits as low as 0.05 ng/mL enabling detection in >90% of specimens [1]. Laboratories conducting epidemiological studies on OPFRs must standardize on BCPP-d12 to ensure their results are directly comparable to the NHANES reference dataset, which serves as the primary basis for risk assessment by the U.S. Environmental Protection Agency and other regulatory bodies.

Validated LC-MS/MS Method Development for Multi-Analyte OPFR Metabolite Panels

BCPP-d12 enables the simultaneous isotope-dilution quantification of multiple OPFR metabolites in a single analytical run. The validated Jayatilaka et al. (2019) method quantifies 16 biomarkers from 0.2 mL urine using a panel of matched deuterated internal standards including BCPP-d12, achieving accuracy of 89–118% and interday imprecision <10% [2]. This multi-analyte capability supports high-throughput, cost-efficient exposure assessment without compromising quantitative performance, making BCPP-d12 a critical component of any comprehensive OPFR metabolite assay.

Forensic and Occupational Exposure Confirmation Requiring Regulatory-Grade Quantification

Occupational health laboratories and forensic toxicology units conducting compliance testing for firefighter, construction, or manufacturing worker exposure to chlorinated OPFRs require BCPP-d12 to implement the CDC-validated method. The standard’s 101% accuracy at 3% RSD in UPLC-HRMS assays provides the evidentiary quality necessary for occupational exposure litigation, workers’ compensation claims, and regulatory enforcement actions [3]. The unambiguous d12 mass shift (+12 Da) eliminates any potential challenges to chain-of-custody or analytical validity arising from co-eluting isomeric interferences.

Environmental Fate and Metabolism Studies of Tris(1-chloro-2-propyl) Phosphate (TCIPP)

Environmental researchers investigating the biodegradation, photolysis, or human hepatic metabolism of TCIPP use BCPP-d12 as a precise internal standard for quantifying the primary diester metabolite BCPP in complex matrices including wastewater, indoor dust extracts, and hepatocyte incubation media [4]. The deuterated standard compensates for matrix effects that are particularly severe in environmental samples, enabling accurate mass balance calculations that link TCIPP depletion to BCPP formation. This is essential for regulatory persistence, bioaccumulation, and toxicity (PBT) assessments under REACH and TSCA.

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